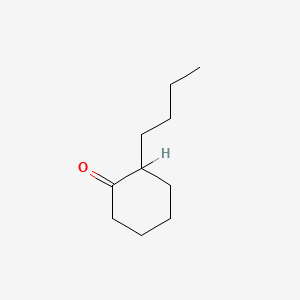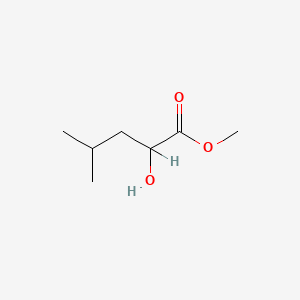
Methyl 2-hydroxy-4-methylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-hydroxy-4-methylpentanoate involves various chemical reactions and methodologies. Directed homogeneous hydrogenation has been used to produce Methyl anti-3-Hydroxy-2-methylpentanoate, showcasing the intricate process of achieving specific molecular structures through hydrogenation and the use of rhodium complexes as catalysts (Brown, Evans, & James, 2003). Additionally, the stereoselective aldol reaction has been employed for creating closely related compounds, demonstrating the precision required in synthesizing specific enantiomers of hydroxy acids (Braun & Gräf, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, like ethyl 2-hydroxy-4-methylpentanoate, has been explored through techniques such as chiral gas chromatography, revealing insights into the distribution of enantiomers in various contexts, such as wine, and their organoleptic impacts (Lytra et al., 2012). These findings highlight the importance of molecular structure in understanding the properties and potential applications of chemical compounds.
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are complex and varied. The interaction of thiolate anions with 4-hydroxy-E-2-alkenoic esters or 4-methanesulfonyloxy-E-2-alkenoic esters, for example, illustrates the selective reactions that can produce a range of products, including 2-alken-4-olides (Δα,β-Butenolides) and E,E-2,4-alkadienoic esters, showcasing the compound's reactivity and the synthetic versatility it offers (Tanikaga, Nozaki, Tanaka, & Kaji, 1982).
Physical Properties Analysis
The physical properties of this compound and similar compounds, such as their boiling points, melting points, and solubility in various solvents, are essential for understanding their behavior in different environments and applications. However, specific studies detailing these properties for this compound were not found in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical reactions, are crucial for fully understanding the applications and limitations of this compound. Studies on related compounds provide insights into the types of reactions and processes that might be relevant, such as the photoaddition reactions and lactonization processes that demonstrate the compound's reactivity and potential transformations (Hatsui, Nojima, & Takeshita, 1990).
Scientific Research Applications
1. Enantiomeric Distribution in Wine
Methyl 2-hydroxy-4-methylpentanoate and its enantiomers have been studied for their presence in various wines. For instance, in one study, white wines were found to contain only the R form of ethyl 2-hydroxy-4-methylpentanoate, while red wines contained both enantiomers. The enantiomeric distribution differed according to the aging process of the wines. This compound was shown to significantly contribute to the fruity aroma of wines, with a synergistic effect observed when both enantiomers were present. This suggests its importance in the sensory attributes of wine (Lytra et al., 2015).
2. Organoleptic Impact in Wine
Another study focused on the organoleptic (sensory) impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. It was found that these compounds, particularly in red wines, enhanced the perception of fruity aromas. Sensory analysis revealed that these compounds contributed to blackberry and fresh fruit descriptors in wine, highlighting their role in the complex aroma profile of red wines (Lytra et al., 2012).
3. Homogeneous Hydrogenation
This compound has been studied in the context of directed homogeneous hydrogenation, a chemical process. This research provides insights into the synthesis and characterization of various methylated derivatives, contributing to our understanding of their chemical behavior and potential applications in synthesis (Brown, Evans, & James, 2003).
4. Ring-Opening of Biobased Valerolactones
In the field of sustainable chemistry, a study examined the methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone, yielding products like methyl 4-hydroxy-methylpentanoate and methyl 4-methoxy-methylpentanoate. This research is significant for understanding the conversion of biobased materials into value-added chemicals (Caretto et al., 2016).
5. Ester Formation in Red Wine
A method was developed to study substituted esters, including this compound, in red wine. The study aimed to understand the correlation between these compounds and the aging of wine. It provided insights into how these esters contribute to the evolving sensory profile of aged wines (Lytra et al., 2017).
Safety and Hazards
When handling “Methyl 2-hydroxy-4-methylpentanoate”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
Methyl 2-hydroxy-4-methylpentanoate, also known as 2-Hydroxyisocaproic acid, methyl ester , is a compound with a fruity odor . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors that detect smell. These receptors play a crucial role in the perception of taste and flavor.
properties
IUPAC Name |
methyl 2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNYUDSMPILKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865995 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with sweet, fruity, musty odour | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fat | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.957 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
40348-72-9 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040348729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-HYDROXY-4-METHYLPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl DL-Leucate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 2-hydroxy-4-methylpentanoate in rambutan fruit?
A1: this compound is a significant volatile compound found in rambutan fruit (Baccaurea motleyana). While not the most abundant volatile, it contributes to the overall aroma profile of the fruit alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-3-methylpentanoate. These compounds, along with the major volatile compound (E)-hex-2-enal, are likely key contributors to the characteristic scent of rambutan. []
Q2: Are there any known studies investigating the specific sensory properties of this compound in relation to fruit aroma?
A2: While the provided research [] identifies this compound as a volatile constituent of rambutan fruit, it doesn't delve into its specific sensory properties. Further research would be needed to determine the individual aroma characteristics contributed by this compound and its potential impact on consumer perception of fruit flavor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



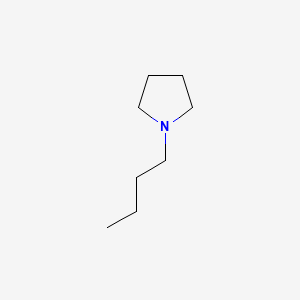

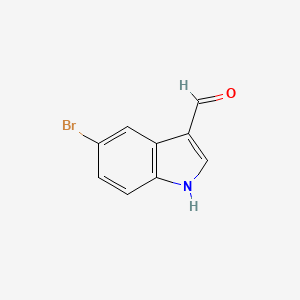




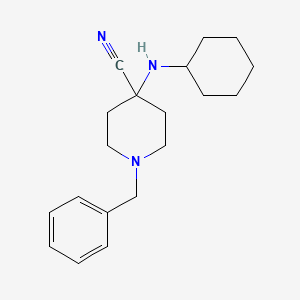

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)
